![molecular formula C11H13FN2O3S B2458741 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide CAS No. 1808620-15-6](/img/structure/B2458741.png)
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide, also known as CSP-1103, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. CSP-1103 is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory formation.
Mechanism of Action
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide exerts its effects by binding to and blocking the α7 nicotinic acetylcholine receptor, which is involved in the release of neurotransmitters such as dopamine and acetylcholine. By inhibiting the activity of this receptor, 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can modulate the release of these neurotransmitters, leading to improvements in cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide can improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and ADHD. It has also been shown to enhance the release of neurotransmitters such as acetylcholine and dopamine, which are essential for proper brain function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide is its high selectivity for the α7 nicotinic acetylcholine receptor, which minimizes the risk of off-target effects. However, its potency and selectivity also make it difficult to obtain sufficient quantities for large-scale experiments. Additionally, the lack of information on its pharmacokinetic properties and potential toxicity limits its use in clinical trials.
Future Directions
There are several potential future directions for research on 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Another area of focus is the investigation of its effects on other neurological disorders, such as Parkinson's disease and depression. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide in clinical settings.
Synthesis Methods
The synthesis of 2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide involves a multistep process that begins with the reaction of 2-fluoropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methanesulfonylcyclopropyl)methylamine to yield the final product.
Scientific Research Applications
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Its ability to selectively target the α7 nicotinic acetylcholine receptor makes it a promising candidate for the development of new drugs that can improve cognitive function and memory.
properties
IUPAC Name |
2-fluoro-N-[(1-methylsulfonylcyclopropyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c1-18(16,17)11(3-4-11)7-14-10(15)8-2-5-13-9(12)6-8/h2,5-6H,3-4,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFFQNFLXHPCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)CNC(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.